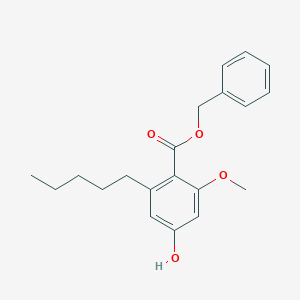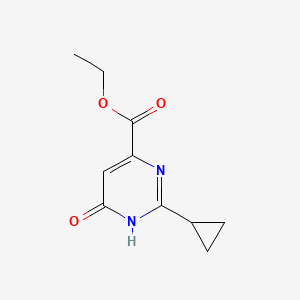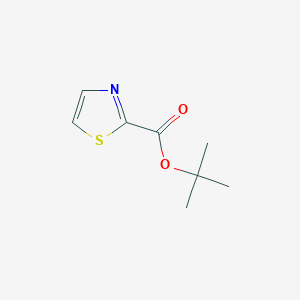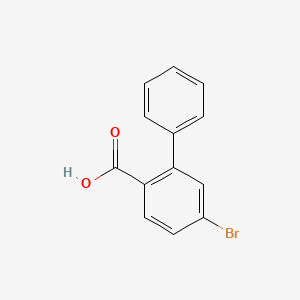![molecular formula C14H16N2O3 B13974927 Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with a molecular weight of 246.30 g/mol . It is primarily used in laboratory settings for research purposes . The compound features a spirocyclic structure, which is a common motif in medicinal chemistry due to its unique three-dimensional shape and potential biological activity .
Vorbereitungsmethoden
The synthesis of Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions . One common method includes the use of hydrazine in ethanol to convert a precursor compound into the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Analyse Chemischer Reaktionen
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, leading to the generation of reactive intermediates that are lethal to the bacterium . The compound’s unique spirocyclic structure allows it to interact with various biological targets, potentially leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds such as:
These compounds share similar spirocyclic cores but differ in their functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activity . The unique structure of this compound makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
benzyl 2-oxo-1,7-diazaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-12-8-14(15-12)6-7-16(10-14)13(18)19-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
InChI-Schlüssel |
QTGLBMUSHVOERF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




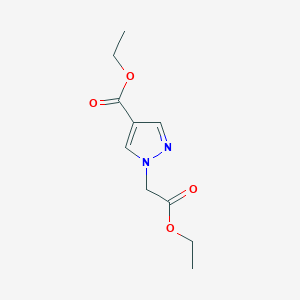

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)



![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
